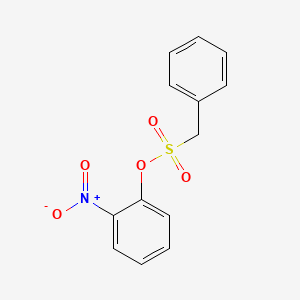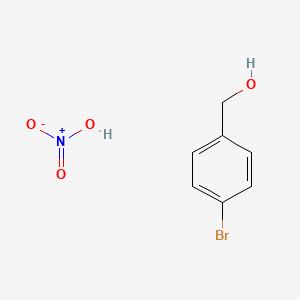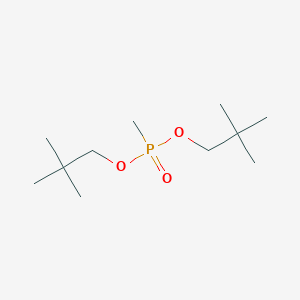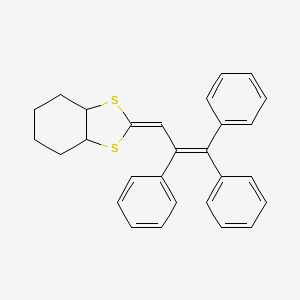
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is an organic compound characterized by its unique structure, which includes a benzodithiole ring and a propenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- typically involves the reaction of benzodithiole derivatives with triphenylpropenylidene precursors under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as toluene or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under conditions that may include catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodithiole-2-thione: A related compound with a similar benzodithiole ring structure.
1,3-Benzodithiole-2-selenone: Another analog with a selenium atom replacing one of the sulfur atoms.
Uniqueness
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is unique due to its specific propenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
56382-31-1 |
|---|---|
Molekularformel |
C28H26S2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2-(2,3,3-triphenylprop-2-enylidene)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole |
InChI |
InChI=1S/C28H26S2/c1-4-12-21(13-5-1)24(20-27-29-25-18-10-11-19-26(25)30-27)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,20,25-26H,10-11,18-19H2 |
InChI-Schlüssel |
SEPMKMQYZXPJIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)SC(=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




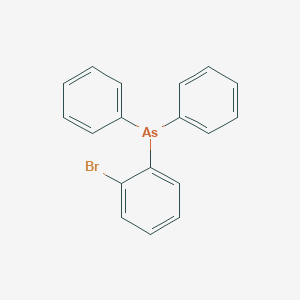
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

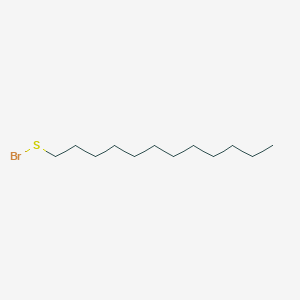


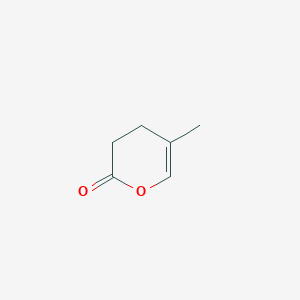
octylsulfanium bromide](/img/structure/B14629853.png)
